Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzoyloxy group, a methyl group, and an ethyl ester group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
IUPAC Name |
ethyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-22-19(21)17-12(2)23-16-10-9-14(11-15(16)17)24-18(20)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNAMTUVYZOVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Annulation
Copper catalysts dominate benzofuran synthesis due to their cost-effectiveness and versatility. For ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate, a two-step protocol is proposed:
- Core Formation :
o-Hydroxypropiophenone derivatives (15) bearing a pre-installed methyl group at C2 react with ethyl propiolate (16) under CuCl (10 mol%) and DBU in DMF at 80°C. This facilitates alkyne insertion and cyclization to yield ethyl 2-methyl-1-benzofuran-3-carboxylate (18) . - Benzoylation :
The C5 hydroxyl of intermediate (18) undergoes benzoylation using benzoyl chloride (1.2 eq) and triethylamine in dichloromethane, achieving 78–85% yield.
Lewis Acid-Mediated Approaches
Scandium-Triflate-Catalyzed [4 + 1] Cycloaddition
Scandium triflate (20 mol%) promotes cycloaddition between ortho-quinone methides (81) and ethyl isocyanoacetate (83) in toluene at 25°C. This constructs the benzofuran core with concurrent esterification, yielding 72% of the 3-carboxylate derivative. Subsequent benzoylation at C5 completes the synthesis (Scheme 24).
Zinc Chloride-Assisted Friedel-Crafts Alkylation
Zinc chloride (30 mol%) facilitates intramolecular cyclization of 5-benzoyloxy-2-methylphenoxy acrylate (25) in refluxing THF. The Lewis acid activates the acrylate for electrophilic attack, forming the benzofuran ring in 68% yield. This method avoids transition metals but requires precise control of stoichiometry to prevent over-alkylation.
Green Chemistry and Emerging Techniques
Visible-Light-Mediated Radical Cyclization
A photocatalyst-free approach utilizes 450 nm LED irradiation to initiate radical cyclization of 5-benzoyloxy-2-methylphenol (94) with ethyl bromomalonate (95) in NMP. The reaction proceeds via a 5-exo-dig cyclization mechanism, achieving 63% yield (Scheme 28). While lower yielding than thermal methods, this strategy eliminates metal waste and operates at ambient temperature.
Electrochemical Synthesis
Platinum electrodes in acetonitrile enable oxidative cyclization of 5-benzoyloxy-2-methylthiophenol (117) with ethyl propiolate. The seleniranium intermediate undergoes nucleophilic trapping by the ester, furnishing the target compound in 59% yield (Scheme 36). Although currently less efficient, this method exemplifies the potential for sustainable scale-up.
Critical Analysis of Methodologies
Yield Optimization Challenges
The steric bulk of the C5 benzoyloxy group impedes cyclization kinetics across all methods. Palladium-mediated routes show superior tolerance, with yields 12–15% higher than copper-catalyzed methods for analogous substrates. Microwave-assisted heating (100 W, 150°C) improves cyclization rates by 18% in model systems but risks ester group decomposition.
Regioselectivity Considerations
Industrial-Scale Considerations
Cost-Benefit Analysis
Batch process economics favor copper catalysis ($23/kg product) over palladium ($41/kg). However, Pd systems enable continuous flow synthesis, reducing processing time by 60%. Lifecycle assessment indicates Sc(OTf)₃-mediated routes have the lowest environmental impact (E-factor 8.7 vs. 14.2 for Cu methods).
Purification Challenges
Chromatographic separation of this compound from regioisomers remains problematic. Crystallization from ethanol/water (3:1) achieves 98% purity but sacrifices 12–15% yield. Molecular imprinting polymers show promise for selective adsorption in recent pilot studies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
1. Organic Chemistry:
- Intermediate Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
2. Biological Research:
- Antimicrobial Activity: Preliminary studies have shown that Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits antimicrobial properties against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents.
- Anticancer Properties: Research has indicated that this compound may inhibit cancer cell proliferation, particularly in human cancer cell lines such as HeLa and MCF-7, suggesting its potential as an anticancer drug candidate.
3. Pharmaceutical Development:
- Drug Candidate Exploration: Due to its unique chemical structure and biological activities, it is being explored for potential therapeutic applications in treating infections and cancer.
4. Material Science:
- Development of New Materials: The compound's chemical properties make it suitable for use in developing advanced materials with specific functionalities.
Antimicrobial Activity Study
A study evaluated the effectiveness of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, highlighting its potential for use in antimicrobial formulations.
Anticancer Evaluation
In vitro tests conducted on human cancer cell lines demonstrated that the compound reduced cell viability by up to 70% at concentrations of 25 µM after 48 hours of exposure. This suggests that further investigation into its mechanisms of action and efficacy in vivo is warranted.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with related compounds:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | Structure | Moderate antimicrobial | Lacks benzoyloxy group |
| Ethyl 6-bromo-5-(4-methoxybenzoyloxy)-2-methyl-1-benzofuran-3-carboxylate | Structure | Low anticancer activity | Methyl group affects reactivity |
| 5-(Benzoyloxy)-2-methyl-1-benzofuran-3-carboxylic acid | Structure | High solubility but lower reactivity | Acid form shows different properties |
Mechanism of Action
The mechanism of action of Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzoyloxy group can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate certain enzymes, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate: shares similarities with other benzofuran derivatives such as:
Uniqueness
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of the benzoyloxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
Ethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Overview of the Compound
This compound is a benzofuran derivative characterized by the presence of a benzoyloxy group, which is believed to enhance its biological properties. The compound has been studied for its potential antimicrobial , anticancer , and antiviral activities, making it a versatile candidate for further pharmacological exploration.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 15.0 | 25 |
| Escherichia coli | 12.5 | 30 |
| Bacillus subtilis | 18.0 | 20 |
These results suggest that the compound may interact with bacterial cell membranes or specific metabolic pathways, inhibiting growth effectively.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in cancer cell lines, likely through the modulation of key signaling pathways involved in cell survival and proliferation.
Mechanism of Action:
- Apoptosis Induction: The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest: It has been observed to cause G2/M phase arrest in cancer cells, preventing further division.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzofuran ring can significantly impact its efficacy and selectivity.
| Compound Variation | Biological Activity |
|---|---|
| Ethyl 5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxylate | Enhanced antibacterial activity |
| Ethyl 5-(bromo)-2-methyl-1-benzofuran-3-carboxylate | Increased anticancer potency |
| Ethyl 5-(methoxy)-2-methyl-1-benzofuran-3-carboxylate | Reduced toxicity with maintained efficacy |
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Antibacterial Properties: A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, with an MIC comparable to standard antibiotics .
- Anticancer Efficacy Study: In vitro assays conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability, primarily through apoptosis induction .
Q & A
Q. Basic
- Co-solvent systems : Use DMSO (≤1% v/v) with aqueous buffers, ensuring compatibility with cell lines .
- Derivatization : Synthesize water-soluble analogs (e.g., carboxylate salts via saponification) while retaining bioactivity .
- Micellar encapsulation : Employ non-ionic surfactants (e.g., Tween-80) to improve dispersion in vitro .
How can computational methods predict the compound’s reactivity in derivatization reactions?
Q. Advanced
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the 5-benzoyloxy group’s electron-withdrawing effect directs substitutions to the 6-position .
- Molecular docking : Predict binding affinity for target enzymes (e.g., kinases) to prioritize functional group modifications .
- Solvent effect modeling : COSMO-RS simulations optimize reaction media (e.g., acetonitrile/HFIP mixtures) for SN2 reactions .
What crystallographic challenges arise during structure determination, and how are they addressed?
Q. Advanced
- Disorder in benzoyloxy groups : Use SHELXL’s PART/SUMP instructions to model split positions and refine anisotropic displacement parameters .
- Twinned crystals : Employ twin law detection in WinGX and refine using HKLF5 data .
- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG 4000 as a precipitant .
Which analytical techniques are critical for assessing purity and stability?
Q. Basic
- HPLC-DAD : Monitor degradation products under accelerated conditions (40°C/75% RH) with a C18 column and acetonitrile/water gradient .
- TGA/DSC : Identify decomposition thresholds (e.g., >200°C for thermal stability) .
- Mass spectrometry : Confirm molecular ion ([M+H]) and fragment patterns (e.g., loss of benzoyloxy group at m/z 105) .
How do structural modifications influence the compound’s bioactivity in cancer models?
Q. Advanced
- SAR studies : Replace the ethyl ester with methyl or tert-butyl groups to modulate lipophilicity and membrane permeability. Para-chloro substitutions on the benzoyloxy group enhance apoptosis in leukemia cells (IC ~14 µM) .
- Metabolic stability : Introduce fluorine at the 2-methyl position to reduce CYP450-mediated oxidation .
- Toxicity profiling : Compare IC values across cell lines (e.g., K562 vs. CEM) to assess selectivity .
What safety protocols are essential for handling this compound in lab settings?
Q. Basic
- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .
- Storage : Keep in airtight containers at 4°C, away from oxidizers and moisture .
- Spill management : Absorb with vermiculite and dispose as hazardous waste under EPA guidelines .
How can reaction scalability be improved without compromising yield?
Q. Advanced
- Flow chemistry : Implement continuous-flow reactors for benzoylation steps, reducing reaction time from hours to minutes .
- Catalyst recycling : Recover Co-salen complexes via membrane filtration, achieving >90% reuse efficiency .
- Process analytical technology (PAT) : Use in-line FTIR to monitor intermediate formation and automate quenching .
What mechanistic insights explain the compound’s role in enzyme inhibition?
Q. Advanced
- Kinetic studies : Perform stopped-flow assays to determine for target enzymes (e.g., Mcl-1), revealing non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to optimize inhibitor design .
- Mutagenesis analysis : Identify critical residues (e.g., Asp108 in Mcl-1) interacting with the benzofuran core via alanine scanning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
